molecular formula C17H18FN3O3S B2917342 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310158-20-2

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2917342
CAS No.: 2310158-20-2
M. Wt: 363.41
InChI Key: ZLIXRQXNDWTTLW-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of sulfur, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiolan ring: This involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to form the thiolan ring.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the molecule.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the cyclopenta[c]pyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolan ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea
  • (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
  • Ethyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-oxobutanoate

Uniqueness

Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-13-5-1-2-6-15(13)19-17(22)16-12-4-3-7-14(12)20-21(16)11-8-9-25(23,24)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIXRQXNDWTTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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